![molecular formula C16H18ClN5O B1206429 N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide](/img/structure/B1206429.png)
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide is a member of tetrazoles.
科学的研究の応用
Structural Analysis
- The compounds related to N-(3-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)-2-tetrazolyl]acetamide exhibit a 'V' shaped structure with angles between aromatic planes. This structural feature is crucial for intermolecular interactions and contributes to the 3-D arrangement of the molecules. Such molecular architecture is essential for understanding the reactivity and potential applications of these compounds (Boechat et al., 2011).
Corrosion Inhibition
- Similar compounds have been studied for their corrosion inhibition properties. These molecules can efficiently protect metals like carbon steel in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (Rouifi et al., 2020).
Antimicrobial Activity
- Derivatives of similar acetamide compounds have shown promising antibacterial and anti-enzymatic potentials. This suggests potential applications in developing new antimicrobial agents or in the study of bacterial resistance mechanisms (Nafeesa et al., 2017).
Antitumor Activity
- Some acetamide derivatives bearing different heterocyclic rings have exhibited significant antitumor activity in vitro. This indicates their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015).
Photochemical and Thermochemical Modeling
- The study of photochemical and thermochemical properties of related compounds has shown their potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating applications in renewable energy technologies (Mary et al., 2020).
Enzyme Inhibition
- Certain acetamide derivatives have demonstrated enzyme inhibition properties, specifically against lipoxygenase (LOX), suggesting potential applications in the study and treatment of diseases related to enzyme dysregulation (Iqbal et al., 2017).
特性
分子式 |
C16H18ClN5O |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
N-(2-bicyclo[2.2.1]heptanyl)-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H18ClN5O/c17-13-5-3-11(4-6-13)16-19-21-22(20-16)9-15(23)18-14-8-10-1-2-12(14)7-10/h3-6,10,12,14H,1-2,7-9H2,(H,18,23) |
InChIキー |
VMEDHRYDUGZJAU-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2NC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)Cl |
正規SMILES |
C1CC2CC1CC2NC(=O)CN3N=C(N=N3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Bicyclo[2.2.1]heptanylidene)acetamide](/img/structure/B1206346.png)
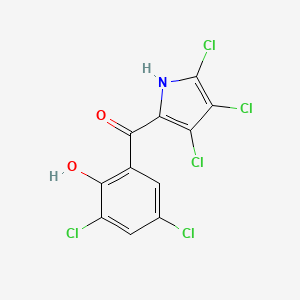
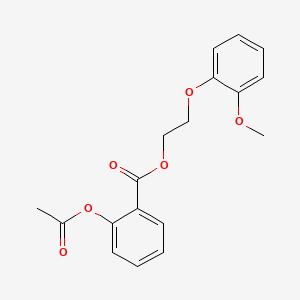
![6,10-Dimethylbenzo[a]pyrene](/img/structure/B1206352.png)

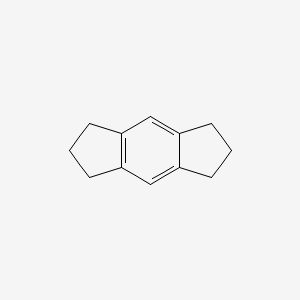
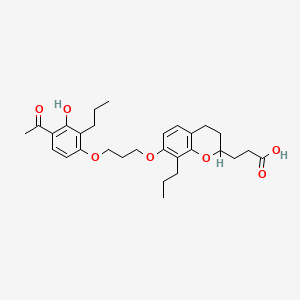
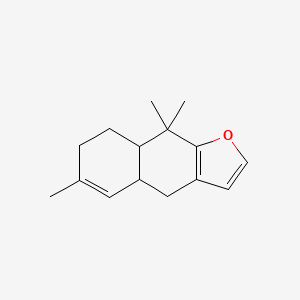
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1206361.png)
![17-[1-[2-(Dimethylamino)ethylamino]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1206363.png)

![N-[3-(2-furanylmethylamino)-2-quinoxalinyl]-3-methylbenzenesulfonamide](/img/structure/B1206367.png)
![2,6-Dimethyl-4-(1-phenyl-4-pyrazolyl)furo[2,3-d]pyrimidine](/img/structure/B1206368.png)

